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Compound of Interest

Compound Name: Quinoline-3-carbohydrazide

CAS No.: 59282-61-0

Cat. No.: B3054276

Get Quote

Executive Summary
The quinoline-3-carbohydrazide scaffold represents a "privileged structure" in medicinal

chemistry—a molecular framework capable of providing useful ligands for more than one type

of receptor or enzyme target. Distinguished by its planar bicyclic aromatic core and a flexible,

hydrogen-bond-rich carbohydrazide tail, this molecule serves as a critical pharmacophore for

developing EGFR kinase inhibitors, antitubercular agents (targeting InhA), and antimicrobial

Schiff bases.

This guide deconstructs the molecular anatomy of quinoline-3-carbohydrazide, detailing the

causal links between its electronic properties and biological efficacy. It provides a validated

synthetic protocol and a logic-based Structure-Activity Relationship (SAR) analysis to support

researchers in lead optimization.

Structural Anatomy & Electronic Properties
The Core Scaffold
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The molecule comprises two distinct functional domains: the quinoline ring system (the

lipophilic anchor) and the carbohydrazide moiety (the hydrophilic warhead/linker).

Quinoline Ring: A planar, electron-deficient aromatic system. The nitrogen atom at position 1

(N1) acts as a weak hydrogen bond acceptor (pKa ~4.9).

Carbohydrazide Tail (-CONHNH₂): Attached at position 3, this group is electronically

versatile. It can function as a bidentate ligand for metal chelation or as a donor/acceptor

motif for hydrogen bonding within enzyme active sites.

Tautomerism and Hydrogen Bonding
In crystalline form and solution, the carbohydrazide group exhibits amide-iminol tautomerism.

This is critical for binding affinity:

Amide Form (Keto): Predominant in neutral solution; favors H-bond donation via the terminal

-NH₂.

Iminol Form (Enol): Facilitates metal coordination (e.g., Cu²⁺, Zn²⁺) in metalloenzyme

inhibition.

Visualization: Molecular Connectivity
The following diagram illustrates the standard numbering scheme and functional zones.
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Figure 1: Structural connectivity and functional binding zones of the quinoline-3-
carbohydrazide scaffold.
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Validated Synthetic Methodology
The synthesis of quinoline-3-carbohydrazide is most reliably achieved via the hydrazinolysis

of esters. This method is preferred over direct amidation of carboxylic acids due to milder

conditions and higher purity profiles.

The "Gold Standard" Protocol
Reaction Type: Nucleophilic Acyl Substitution Precursor: Ethyl quinoline-3-carboxylate

Reagent: Hydrazine Hydrate (80% or 99%) Solvent: Absolute Ethanol

Step-by-Step Workflow:
Preparation: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol.

Addition: Add 50-100 mmol (excess) of hydrazine hydrate dropwise at room temperature.

Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (System:

Chloroform/Methanol 9:1).

Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The

carbohydrazide product will precipitate as a solid.

Purification: Filter the solid, wash with cold ethanol (to remove unreacted hydrazine), and

recrystallize from ethanol.
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Figure 2: Synthetic pathway for the conversion of ethyl ester to carbohydrazide via nucleophilic

substitution.

Structure-Activity Relationship (SAR) Logic
For researchers optimizing this scaffold, the SAR is distinct. Modifications should be driven by

the specific biological target (e.g., EGFR vs. Antimicrobial).

The "Warhead" (Hydrazide Tail)
The terminal amino group (-NH₂) is the primary site for derivatization.

Schiff Bases: Condensation with aldehydes yields hydrazones (–CONHN=CH–Ar). This

restricts flexibility and extends the conjugated system, often increasing lipophilicity and
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membrane permeability.

Cyclization: Reacting the hydrazide with CS₂ or isothiocyanates yields 1,3,4-oxadiazoles or

thiadiazoles. This locks the conformation, improving metabolic stability but altering H-bond

donor capability.

The "Anchor" (Quinoline Ring)
Position 2: Substitution here (e.g., -CH₃, -OH) often introduces steric clash that reduces

potency in kinase pockets.

Positions 6, 7, 8: Ideal for modulating electronic properties.

Electron Withdrawing Groups (F, Cl, CF₃): Increase metabolic stability and can enhance

binding to hydrophobic pockets.

Electron Donating Groups (OMe): Increase electron density on the ring, potentially

strengthening pi-stacking interactions.
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Figure 3: Strategic modification zones for optimizing biological activity based on target

requirements.

Pharmacological Applications[2][3][4][5][6]
Anticancer (Kinase Inhibition)
Quinoline-3-carbohydrazides act as ATP-competitive inhibitors. The planar quinoline ring

mimics the adenine moiety of ATP, fitting into the hinge region of kinases like EGFR and
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VEGFR-2. The carbohydrazide tail extends into the solvent-accessible region or interacts with

the "gatekeeper" residues, forming crucial hydrogen bonds.

Antimicrobial (DNA Gyrase)
Derivatives, particularly hydrazones (Schiff bases), have shown potent activity against M.

tuberculosis. The mechanism involves the chelation of metal ions required for the function of

enzymes like DNA gyrase or direct inhibition of Enoyl-ACP reductase (InhA), a key enzyme in

the fatty acid synthase II (FAS-II) pathway.

References
Synthesis of Quinoline Analogues as Anti-microbial Agents.IOSR Journal of Applied

Chemistry. [Link]

Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide.MDPI

Inorganics. [Link][1]

Quinoline-3-carbohydrazide | C10H9N3O.PubChem Compound Summary. [Link]

Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity.RSC

Advances. [Link]

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the

ATM Kinase.Bentham Science / PubMed. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Technical Guide: Quinoline-3-Carbohydrazide Molecular
Architecture and Application]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://iosrjournals.org/iosr-jac/papers/vol4-issue3/G0433842.pdf
https://www.benchchem.com/product/b3054276/docs?utm_src=pdf-body#technical-guide-quinoline-3-carbohydrazide-molecular-architecture-and-application
https://www.mdpi.com/2304-6740/11/10/412
https://www.mdpi.com/2304-6740/11/10/412
https://www.benchchem.com/product/b3054276/docs?utm_src=pdf-body#technical-guide-quinoline-3-carbohydrazide-molecular-architecture-and-application
https://pubchem.ncbi.nlm.nih.gov/compound/3566524
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra23631f
https://pubmed.ncbi.nlm.nih.gov/30961494/
https://www.benchchem.com/product/b3054276?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/2304-6740/11/10/412
https://www.benchchem.com/product/b3054276/docs#technical-guide-quinoline-3-carbohydrazide-molecular-architecture-and-application
https://www.benchchem.com/product/b3054276/docs#technical-guide-quinoline-3-carbohydrazide-molecular-architecture-and-application
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054276?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b3054276/docs#technical-guide-quinoline-3-
carbohydrazide-molecular-architecture-and-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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